- Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross-Coupling To Generate Quaternary Carbons, Journal of the American Chemical Society, 2020, 142(19), 8928-8937

Cas no 92273-73-9 (Butylzinc bromide, 0.50 M in THF)

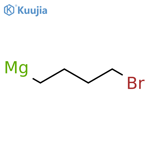

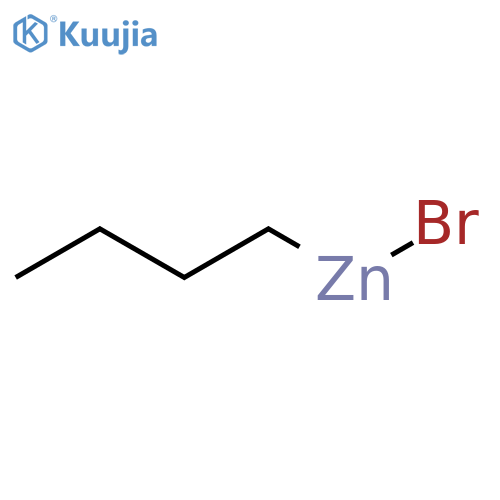

92273-73-9 structure

Nombre del producto:Butylzinc bromide, 0.50 M in THF

Número CAS:92273-73-9

MF:C4H9BrZn

Megavatios:202.427257299423

MDL:MFCD00671997

CID:800566

PubChem ID:24873140

Butylzinc bromide, 0.50 M in THF Propiedades químicas y físicas

Nombre e identificación

-

- Zinc, bromobutyl-

- Butylzinc Bromide

- n-Butylzinc broMide

- butylzinc bromide solution

- Butylzinc bromide solution 0.5 in THF

- butylzinc(II) bromide

- n-Butylzinc broMide,0.5M in THF,packaged under Argon in resealable CheMSeal^t bottles

- n-butylZnBr

- Bromobutylzinc (ACI)

- Bromo(butyl)zinc

- BUTYLZINC BROMIDE, 0.5M SOLUTION IN TETR AHYDROFURAN

- n-Butylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles

- Butylzinc bromide, 0.50 M in THF

-

- MDL: MFCD00671997

- Renchi: 1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1

- Clave inchi: HMBGXQKLGHIDMN-UHFFFAOYSA-M

- Sonrisas: C(CC)C[Zn]Br

Atributos calculados

- Calidad precisa: 199.91800

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 0

- Recuento de átomos pesados: 6

- Cuenta de enlace giratorio: 1

Propiedades experimentales

- Color / forma: Colorless Transparent Liquid

- Denso: 0.958 g/mL at 25 °C

- Punto de fusión: No data available

- Punto de ebullición: No data available

- Punto de inflamación: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >

- Coeficiente de distribución del agua: Reacts with water.

- PSA: 0.00000

- Logp: 2.59720

- Sensibilidad: Air Sensitive

- Color / forma: 0.5 M in THF

- Disolución: Reacts with water.

- Presión de vapor: No data available

Butylzinc bromide, 0.50 M in THF Información de Seguridad

-

Símbolo:

- Palabra de señal:Danger

- Instrucciones de peligro: H225-H302-H319-H335-H351

- Declaración de advertencia: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235

- Número de transporte de mercancías peligrosas:UN 3399 4.3/PG 2

- Wgk Alemania:3

- Código de categoría de peligro: 11-19-36/37-40

- Instrucciones de Seguridad: S16; S26; S33; S36

-

Señalización de mercancías peligrosas:

- Nivel de peligro:4.3

- Condiciones de almacenamiento:2-8°C

- Términos de riesgo:R11; R14; R19; R22; R36/37/38; R40

Butylzinc bromide, 0.50 M in THF Datos Aduaneros

- Código HS:2931900090

- Datos Aduaneros:

China Customs Code:

2931900090Overview:

2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

Summary:

2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Butylzinc bromide, 0.50 M in THF PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB349479-50 ml |

n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |

92273-73-9 | 50 ml |

€199.00 | 2024-04-16 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58121-50ml |

n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles |

92273-73-9 | 50ml |

¥3125.00 | 2023-04-13 | ||

| TRC | B010754-10mL |

Butylzinc bromide, 0.50 M in THF |

92273-73-9 | 10mL |

165.00 | 2021-08-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 497746-50ML |

Butylzinc bromide, 0.50 M in THF |

92273-73-9 | 50ml |

¥2584.47 | 2023-12-05 | ||

| Oakwood | 213843-1ml |

n-Butylzinc bromide 0.5 M in Tetrahydrofuran |

92273-73-9 | 1ml |

$35.00 | 2024-07-19 | ||

| Fluorochem | 213843-1ml |

n-Butylzinc bromide 0.5 M in Tetrahydrofuran |

92273-73-9 | 1ml |

£33.00 | 2022-02-28 | ||

| A2B Chem LLC | AH88499-100ml |

BUTYLZINC BROMIDE |

92273-73-9 | 100ml |

$559.00 | 2023-12-29 | ||

| abcr | AB349479-50ml |

n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |

92273-73-9 | 50ml |

€199.00 | 2025-02-18 | ||

| Oakwood | 213843-5ml |

n-Butylzinc bromide 0.5 M in Tetrahydrofuran |

92273-73-9 | 5ml |

$80.00 | 2024-07-19 | ||

| TRC | B010754-5mL |

Butylzinc bromide, 0.50 M in THF |

92273-73-9 | 5mL |

100.00 | 2021-08-18 |

Butylzinc bromide, 0.50 M in THF Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Zinc , Iodine Solvents: Dimethylacetamide ; 5 min, rt

1.2 overnight, 80 °C

1.2 overnight, 80 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt

1.2 12 h, 70 °C; 70 °C → rt

1.2 12 h, 70 °C; 70 °C → rt

Referencia

- Palladium-catalyzed anti-Markovnikov hydroalkylation of homoallylic alcohols bearing β-fluorines, Organic Letters, 2013, 15(17), 4478-4481

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Magnesium , Lithium chloride , Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 2 - 12 h, 0 - 25 °C

1.2 2 - 12 h, 0 - 25 °C

Referencia

- Direct and Efficient C(sp3)-H Bond Alkylation of Tetrahydroisoquinolines and Isochroman with Alkylzinc Reagents, Advanced Synthesis & Catalysis, 2019, 361(9), 2048-2053

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ; rt; 10 min, rt

1.2 rt; rt → 70 °C; 16 h, 70 °C

1.2 rt; rt → 70 °C; 16 h, 70 °C

Referencia

- Higher-Order Zincates as Transmetalators in Alkyl-Alkyl Negishi Cross-Coupling, Angewandte Chemie, 2012, 51(28), 7024-7027

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Iodine , Potassium iodide Solvents: Dimethylformamide ; 12 h, 80 °C

Referencia

- Ni-catalyzed regio- and stereo-defined intermolecular cross-electrophile dialkylation of alkynes without directing group, Nature Communications, 2021, 12(1),

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; rt; 3 h, reflux

Referencia

- Method for synthesizing 3,5-dihydroxy-1-alkylbenzene by alkyl protection, China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt

1.2 24 h, 80 °C

1.2 24 h, 80 °C

Referencia

- A Nickel(II)-Mediated Thiocarbonylation Strategy for Carbon Isotope Labeling of Aliphatic Carboxamides, Chemistry - A European Journal, 2021, 27(24), 7114-7123

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran , Hexane ; 40 min, 0 °C

Referencia

- Palladium-catalysed regio- and stereoselective arylative substitution of γ,δ-epoxy-α,β-unsaturated esters and amides by sodium tetraaryl borates, Organic & Biomolecular Chemistry, 2020, 18(32), 6378-6383

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: 1,4-Dioxane ; 17 h, 100 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- Palladium-catalyzed cross-coupling of silyl electrophiles with alkylzinc halides: a silyl-Negishi reaction, Journal of the American Chemical Society, 2017, 139(23), 7741-7744

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Zinc ; 10 min, heated; rt

1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide

1.3 rt; 8 - 12 h, rt → 70 °C

1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide

1.3 rt; 8 - 12 h, rt → 70 °C

Referencia

- Csp3-Csp3 Bond-Forming Reductive Elimination from Well-Defined Copper(III) Complexes, Journal of the American Chemical Society, 2019, 141(7), 3153-3159

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Zinc , Iodine Solvents: Dimethylacetamide ; 10 min, rt

1.2 3 h, 80 °C

1.2 3 h, 80 °C

Referencia

- Docking study and biological evaluation of pyrrolidine-based iminosugars as pharmacological chaperones for Gaucher disease, Organic & Biomolecular Chemistry, 2016, 14(3), 1039-1048

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide , Zinc Solvents: tert-Butanol ; 1 h, reflux

1.2 Solvents: Methylcyclohexane ; 3 h, 80 °C

1.2 Solvents: Methylcyclohexane ; 3 h, 80 °C

Referencia

- Process for activation of metallic zinc for direct synthesis of alkylzinc halides, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Zinc

Referencia

- Organozinc reagents prepared from highly active zinc, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-5

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran , Hexane ; -60 °C; -60 °C → 10 °C; 1 h, 10 °C

Referencia

- Preparation of 2,2-difluoro-2-[(1,3-dioxo-1H,2H-benz[de]isoquinolin-2-yl)oxy]acetic acid esters as acid generators for chemically amplified positive photosensitive resin compositions, photosensitive dry film, production method for photosensitive dry film, and production method for patterned resist film, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 3 h, reflux

Referencia

- Investigation of new synthetic methods of 3,5-dihydroxyamylbenzene, Zhejiang Huagong, 2016, 47(6), 5-6

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylformamide ; 5 min, 70 °C

1.2 overnight, 70 °C

1.2 overnight, 70 °C

Referencia

- Evidence of increased hydrophobicity and dynamics inside the tail region of glycolipid self-assemblies using 2-n-alkyl-pyrene derivatives to probe different locations, Langmuir, 2019, 35(29), 9584-9592

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Naphthalene , Lithium Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 15 min, rt

1.3 18 h, rt

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 15 min, rt

1.3 18 h, rt

Referencia

- An atom economical method for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenes, Chemical Communications (Cambridge, 2015, 51(14), 2911-2914

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ; 12 h, 70 °C

Referencia

- The Role of LiBr and ZnBr2 on the Cross-Coupling of Aryl Bromides with Bu2Zn or BuZnBr, Chemistry - A European Journal, 2019, 25(69), 15751-15754

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: 1,4-Dioxane ; 17 h, rt → 100 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- Method for preparing silahydrocarbons, World Intellectual Property Organization, , ,

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt

1.2 3 - 4 h, 80 °C

1.2 3 - 4 h, 80 °C

Referencia

- Palladium-catalyzed coupling of α-halo vinylphosphonate and α-phosphonovinyl sulfonate with alkylzincs: straightforward and versatile synthesis of α-alkyl vinylphosphonates, Organic Chemistry Frontiers, 2018, 5(9), 1457-1461

Butylzinc bromide, 0.50 M in THF Raw materials

Butylzinc bromide, 0.50 M in THF Preparation Products

Butylzinc bromide, 0.50 M in THF Literatura relevante

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

92273-73-9 (Butylzinc bromide, 0.50 M in THF) Productos relacionados

- 1207001-11-3(2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide)

- 1806037-64-8(4-(Chloromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid)

- 2680710-60-3(2-Benzyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)

- 1111638-74-4(4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine)

- 1242883-08-4(1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one)

- 5327-44-6(1-Methoxy-3,5-dinitrobenzene)

- 1384430-84-5(1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride)

- 897614-93-6(N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-(morpholine-4-sulfonyl)benzamide)

- 1554068-39-1(4-(6-methylpyridin-3-yl)butanoic acid)

- 2092723-28-7((3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine)

Proveedores recomendados

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Xinsi New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote